molecular formula C20H15ClF2N2O3S B3600698 N~1~-(3-chloro-4-fluorophenyl)-N~2~-[(4-fluorophenyl)sulfonyl]-N~2~-phenylglycinamide

N~1~-(3-chloro-4-fluorophenyl)-N~2~-[(4-fluorophenyl)sulfonyl]-N~2~-phenylglycinamide

Cat. No.: B3600698
M. Wt: 436.9 g/mol
InChI Key: XYKGRBXVGFQQCZ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds typically involves complex organic reactions . For instance, the synthesis of a related compound, gefitinib, involves a three-step process based on the synthesis, isolation, and characterization of novel intermediates . Another method involves the acylation of 5-chloro-1,3-dimethylpyrazole by 2-fluorobenzoyl chloride .


Molecular Structure Analysis

The molecular structure of similar compounds has been analyzed using techniques like single crystal XRD, IR, 1 H-NMR, 13 C-NMR, and mass spectral data . These techniques provide detailed information about the molecular structure and the nature of the bonds within the molecule .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of similar compounds have been studied . These studies provide insights into the reaction conditions, side products, and workup procedures .


Physical and Chemical Properties Analysis

The physical and chemical properties of similar compounds have been analyzed using various techniques . These analyses provide information about properties such as solubility, stability, and reactivity .

Mechanism of Action

The mechanism of action of similar compounds often involves specific interactions with target proteins or enzymes . For example, gefitinib, a related compound, is a tyrosine kinase inhibitor that modulates growth factor signaling .

Safety and Hazards

The safety and hazards associated with similar compounds are typically evaluated during the drug development process . These evaluations include assessments of toxicity, potential side effects, and environmental impact .

Future Directions

The future directions for the development of similar compounds often involve further optimization of the synthesis process, exploration of new applications, and detailed studies of the mechanism of action . These efforts aim to improve the efficacy and safety of the compounds .

Properties

IUPAC Name

N-(3-chloro-4-fluorophenyl)-2-(N-(4-fluorophenyl)sulfonylanilino)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15ClF2N2O3S/c21-18-12-15(8-11-19(18)23)24-20(26)13-25(16-4-2-1-3-5-16)29(27,28)17-9-6-14(22)7-10-17/h1-12H,13H2,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYKGRBXVGFQQCZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N(CC(=O)NC2=CC(=C(C=C2)F)Cl)S(=O)(=O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15ClF2N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N~1~-(3-chloro-4-fluorophenyl)-N~2~-[(4-fluorophenyl)sulfonyl]-N~2~-phenylglycinamide
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N~1~-(3-chloro-4-fluorophenyl)-N~2~-[(4-fluorophenyl)sulfonyl]-N~2~-phenylglycinamide
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N~1~-(3-chloro-4-fluorophenyl)-N~2~-[(4-fluorophenyl)sulfonyl]-N~2~-phenylglycinamide
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N~1~-(3-chloro-4-fluorophenyl)-N~2~-[(4-fluorophenyl)sulfonyl]-N~2~-phenylglycinamide
Reactant of Route 5
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N~1~-(3-chloro-4-fluorophenyl)-N~2~-[(4-fluorophenyl)sulfonyl]-N~2~-phenylglycinamide
Reactant of Route 6
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N~1~-(3-chloro-4-fluorophenyl)-N~2~-[(4-fluorophenyl)sulfonyl]-N~2~-phenylglycinamide

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